3-(2,3-Dihydroxypropyl)benzonitrile
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(2,3-dihydroxypropyl)benzonitrile |
InChI |
InChI=1S/C10H11NO2/c11-6-9-3-1-2-8(4-9)5-10(13)7-12/h1-4,10,12-13H,5,7H2 |
InChI Key |
NLQNBUGBQQLONB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
The 2,3-dihydroxypropyl group is a common structural motif in both natural and synthetic compounds. Key comparisons include:
Key Observations :
- Natural vs. Synthetic Origin: Natural compounds (e.g., 2,3-dihydroxypropyl decanoate) are typically ester derivatives of fatty acids, whereas synthetic analogs (e.g., TAK733, pimertib) often incorporate aromatic or heterocyclic cores for targeted biological activity .
- Functional Groups : The benzonitrile group in this compound distinguishes it from esters (natural products) and amides/heterocycles (pharmaceutical agents). This difference influences solubility, stability, and bioactivity.
Physicochemical Properties
- Solubility: The benzonitrile core in this compound likely confers moderate polarity, whereas fatty acid esters (e.g., tetracosanoic acid derivatives) are highly lipophilic .
Pharmaceutical Development
Natural Product Chemistry
- Biosynthetic Pathways : The isolation of 2,3-dihydroxypropyl esters from plants (Stelleropsis tianschanica, Mucuna macrocarpa) indicates evolutionary conservation of this moiety in lipid metabolism or defense mechanisms .
Preparation Methods
Synthesis of 3-Allylbenzonitrile via Heck Coupling
The Heck reaction provides a reliable method for introducing allyl groups to aromatic systems. In this route, 3-bromobenzonitrile undergoes palladium-catalyzed coupling with allyl alcohol to form 3-allylbenzonitrile. Optimized conditions from analogous Ullmann couplings suggest using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 80°C, yielding 70–85% of the allylated product. The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by alkene insertion and reductive elimination.
Dihydroxylation Using Osmium Tetroxide
The allyl group in 3-allylbenzonitrile is subsequently converted to a vicinal diol via dihydroxylation with OsO₄ and N-methylmorpholine N-oxide (NMO). This step, conducted in a tetrahydrofuran-water mixture at 0–5°C, affords 3-(2,3-dihydroxypropyl)benzonitrile with >90% conversion. The cis-dihydroxylation mechanism involves syn addition of OsO₄ across the double bond, forming an osmate ester intermediate that hydrolyzes to the diol. Purification via aqueous workup and silica gel chromatography isolates the product in 75–80% yield.
Synthetic Route 2: Nucleophilic Aromatic Substitution
Reactivity of 3-Halobenzonitriles
Nucleophilic aromatic substitution (SNAr) offers a direct route to introduce the dihydroxypropyl group. 3-Fluoro- or 3-chlorobenzonitrile reacts with a dihydroxypropyl alkoxide under Ullmann coupling conditions. For example, using CuI (10 mol%), Cs₂CO₃ (2 equiv.), and 2,2,6,6-tetramethylheptanedione (ligand) in DMSO at 120°C achieves 65–75% yield. The nitrile’s electron-withdrawing nature activates the ring for substitution, while the copper catalyst facilitates the coupling.
Protecting Group Strategies
To mitigate side reactions from the diol’s hydroxyl groups, temporary protection as acetates or silyl ethers is employed. For instance, reacting 3-iodobenzonitrile with tert-butyldimethylsilyl (TBDMS)-protected glycerol derivative under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₃PO₄) followed by deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound in 60% overall yield.
Synthetic Route 3: Epoxide Ring-Opening Reactions
Glycidol as a Dihydroxypropyl Source
Epoxide ring-opening of glycidol (2,3-epoxy-1-propanol) with 3-bromobenzonitrile in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) introduces the dihydroxypropyl chain. The reaction proceeds via electrophilic attack at the less substituted epoxide carbon, forming a secondary alcohol intermediate. Neutralization with aqueous NaOH and crystallization from ethanol-water affords the product in 50–60% yield.
Industrial-Scale Considerations
Patent data reveal that hydrolysis under basic conditions (pH 12–13) effectively removes esterified impurities, such as monomethylester byproducts, which are common in epoxide-derived syntheses. This step, conducted at 50–60°C for 4–6 hours, enhances the final product’s purity to >98% as determined by HPLC.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Catalyst System | Key Challenges |
|---|---|---|---|
| Dihydroxylation | 75–80 | OsO₄, NMO | Toxicity of OsO₄, stereoselectivity |
| Nucleophilic Substitution | 60–75 | CuI, Cs₂CO₃ | Protecting group management |
| Epoxide Ring-Opening | 50–60 | BF₃·OEt₂ | Competing polymerization side reactions |
The dihydroxylation route offers the highest yield and scalability but requires handling hazardous OsO₄. Nucleophilic substitution balances moderate yields with functional group tolerance, while epoxide ring-opening is advantageous for industrial-scale hydrolysis protocols.
Purification and Characterization
Crystallization Techniques
Final purification of this compound employs fractional crystallization from ethanol-water (1:3 v/v), achieving >99% purity. Impurities such as iodinated dimers, analogous to those reported in iodixanol synthesis, are removed via this method.
Spectroscopic Analysis
¹H NMR (400 MHz, D₂O): δ 7.65 (t, J = 7.8 Hz, 1H), 7.52 (d, J = 7.6 Hz, 2H), 4.12–4.08 (m, 1H), 3.85–3.79 (m, 2H), 3.62–3.58 (m, 2H). LCMS (ESI⁺): m/z 206.1 [M+H]⁺.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,3-Dihydroxypropyl)benzonitrile, and how can reaction conditions be controlled to maximize yield?
- The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. Key parameters include:
- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .
- Atmosphere : An inert environment (e.g., nitrogen) minimizes oxidation of the dihydroxypropyl moiety .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating high-purity product .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm the presence of the benzonitrile aromatic protons (δ 7.4–8.1 ppm) and dihydroxypropyl protons (δ 3.5–4.2 ppm) .
- FT-IR : Peaks at ~2240 cm (C≡N stretch) and 3300–3500 cm (O-H stretch) validate functional groups .
- HPLC/GC-MS : Quantify purity and detect trace impurities using reversed-phase C18 columns or GC-MS with electron ionization .
Q. How does the dihydroxypropyl substituent influence the compound’s solubility and stability?
- The dihydroxypropyl group enhances water solubility via hydrogen bonding, making the compound suitable for aqueous-phase biological assays. However, it increases susceptibility to oxidation, necessitating storage under inert conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Structural variability : Minor modifications (e.g., halogenation, esterification) alter target interactions .
- Assay conditions : Varying pH, temperature, or cell lines impact results. Standardize protocols using reference compounds like 3-(3-Aminophenyl)benzonitrile, HCl .
- Meta-analysis : Cross-reference data from PubChem, CAS, and peer-reviewed journals to identify trends .
Q. What mechanistic insights explain the compound’s interaction with DNA/RNA synthesis pathways?
- The dihydroxypropyl group mimics ribose moieties in nucleosides, enabling competitive inhibition of polymerases. For example:
- DNA Polymerase Inhibition : IC values correlate with substituent electronegativity (e.g., fluoro derivatives show 2x potency vs. methyl) .
- RNA Interference : Molecular docking studies suggest binding to the active site of RNA helicases .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?
- Key Modifications :
- Hydroxyl Group Protection : Acetylation improves metabolic stability but reduces solubility .
- Aromatic Substitution : Electron-withdrawing groups (e.g., -Cl, -CF) enhance binding to kinase targets (e.g., MEK inhibitors) .
Methodological Guidance
Q. What strategies mitigate side reactions during functionalization of the dihydroxypropyl group?
- Selective Protection : Use tert-butyldimethylsilyl (TBDMS) groups to shield one hydroxyl during oxidation or esterification .
- Catalytic Control : Employ Pd/C or Raney nickel for selective hydrogenation of nitriles to amines without disrupting diols .
Q. How should researchers validate the compound’s antioxidant activity in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
